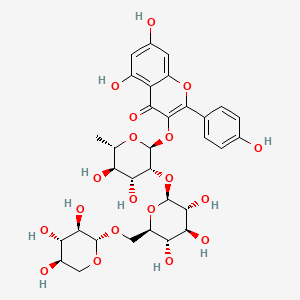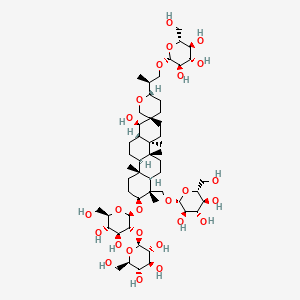![molecular formula C41H61FN4O4 B591444 Octadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2 CAS No. 1172995-13-9](/img/new.no-structure.jpg)
Octadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2 is a complex organic compound with a molecular formula of C41H61FN4O4 and a molecular weight of 692.95 g/mol . This compound is notable for its intricate structure, which includes a fluoro-benzisoxazole moiety, a piperidine ring, and a long octadecanoic acid chain. It is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
The synthesis of Octadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2 involves multiple stepsThe final step involves the esterification of the octadecanoic acid chain with the intermediate product . Industrial production methods often employ optimized reaction conditions to ensure high yield and purity, including controlled temperatures and the use of specific catalysts .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Octadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2 has several scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the development of new analytical techniques.
Biology: The compound is used in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The fluoro-benzisoxazole moiety is known to interact with certain enzymes and receptors, modulating their activity. The piperidine ring enhances the compound’s ability to cross cell membranes, facilitating its intracellular effects. The octadecanoic acid chain contributes to the compound’s amphiphilic nature, allowing it to integrate into lipid bilayers and affect membrane-associated processes .
Comparison with Similar Compounds
Octadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2 can be compared with similar compounds such as:
This compound-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl Ester: This compound has a similar structure but includes a pyrido[1,2-a]pyrimidin-9-yl ester group, which may alter its chemical properties and biological activity.
Octadecanoic Acid (2,2-dimethyl-1,3-dioxolan-4-yl)methyl Ester: This compound has a different ester group, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
1172995-13-9 |
|---|---|
Molecular Formula |
C41H61FN4O4 |
Molecular Weight |
692.961 |
IUPAC Name |
[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] octadecanoate |
InChI |
InChI=1S/C41H61FN4O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-38(47)49-36-19-18-26-46-40(36)43-31(2)34(41(46)48)25-29-45-27-23-32(24-28-45)39-35-22-21-33(42)30-37(35)50-44-39/h21-22,30,32,36H,3-20,23-29H2,1-2H3 |
InChI Key |
DAPAWMLLUHGJNN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1CCCN2C1=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C |
Synonyms |
Paliperidone Stearoate; 9-Hydroxyrisperidone Stearoate; Paliperidone Octadecanoater; 9-Hydroxyrisperidone Octadecanoate; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-[8-(1,2-dihydroxypropan-2-yl)-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid](/img/structure/B591381.png)

